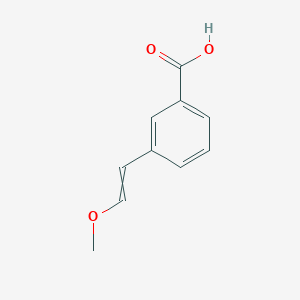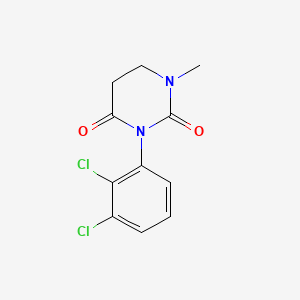
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a dihydro-3-(2,3-dichlorophenyl) and a 1-methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with urea in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
Thiouracil: Used in the treatment of hyperthyroidism.
Pyrazinamide: An important first-line drug for tuberculosis treatment.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- stands out due to its unique combination of structural features and potential applications. Unlike other similar compounds, it offers a distinct set of chemical and biological properties that make it valuable for various research and industrial purposes.
特性
CAS番号 |
101394-19-8 |
|---|---|
分子式 |
C11H10Cl2N2O2 |
分子量 |
273.11 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-14-6-5-9(16)15(11(14)17)8-4-2-3-7(12)10(8)13/h2-4H,5-6H2,1H3 |
InChIキー |
ANTKIBLBOREQNS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
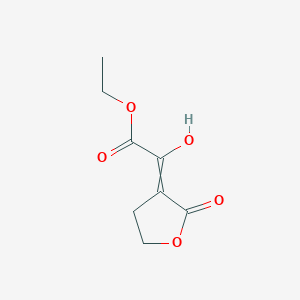

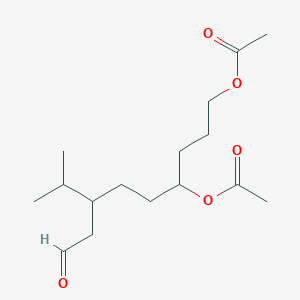
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

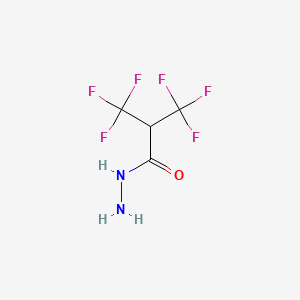

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

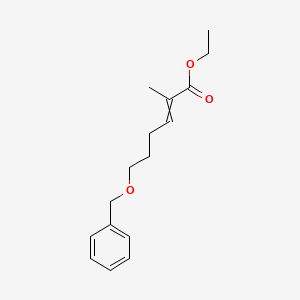
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
